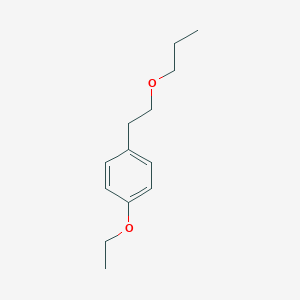

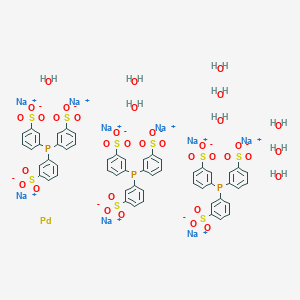

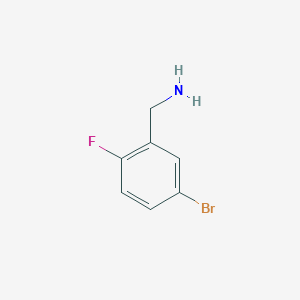

![molecular formula C10H12N2O4S B067519 1-[(4-Nitrofenil)sulfonil]pirrolidina CAS No. 175278-37-2](/img/structure/B67519.png)

1-[(4-Nitrofenil)sulfonil]pirrolidina

Descripción general

Descripción

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine, also known as 4-Nitrophenylsulfonylpyrrolidine (4-NPSP), is an organosulfur compound that is used in a variety of scientific research applications. It is a derivative of pyrrolidine, a five-membered heterocyclic ring containing nitrogen atoms. 4-NPSP is a colorless, crystalline solid that is soluble in water and organic solvents. It is a versatile reagent that can be used in a range of synthetic reactions, such as the synthesis of amino acids and peptides. 4-NPSP also has a wide range of physiological and biochemical effects, making it a useful tool for researchers in the field of medical science.

Aplicaciones Científicas De Investigación

Síntesis y análisis estructural

El compuesto "1-[(4-Nitrofenil)sulfonil]pirrolidina" se puede sintetizar mediante la reacción de 4-hidroxiprolina con cloruro de 4-nitrobencenosulfonilo . El compuesto sintetizado se caracteriza entonces mediante estudios de difracción de rayos X de monocristal . Se emplean métodos espectroscópicos, incluidos RMN, FTIR, ES-MS y UV para un análisis estructural adicional .

Análisis de interacción no covalente

Se emplean la interacción no covalente, el análisis de la superficie de Hirsfeld y los cálculos de energía de interacción en el análisis de la arquitectura supramolecular del compuesto . Esto ayuda a comprender las interacciones en el compuesto a nivel molecular .

Estudios in silico

Se realizan estudios in silico para obtener una mayor comprensión de las interacciones en el compuesto a nivel molecular . Estos estudios complementan el estudio experimental .

Biodisponibilidad

Los parámetros ADMET predichos, otorgaron credenciales de biodisponibilidad adecuadas . Esto indica el potencial del compuesto para aplicaciones biológicas .

Posibilidades de inhibición

El estudio de acoplamiento molecular indicó que el compuesto encanta prometedoras perspectivas de inhibición contra la dihidropteroato sintasa, la topoisomerasa del ADN y el pico de SARS-CoV-2

Propiedades

IUPAC Name |

1-(4-nitrophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c13-12(14)9-3-5-10(6-4-9)17(15,16)11-7-1-2-8-11/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCUNTGOHGZCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352345 | |

| Record name | 1-[(4-nitrophenyl)sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-37-2 | |

| Record name | 1-[(4-nitrophenyl)sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid revealed by the study?

A1: The research primarily focuses on characterizing the structure of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid using various techniques. The study confirms the successful synthesis of the compound and provides detailed insights into its structure through single-crystal X-ray diffraction analysis. [] This analysis elucidates the spatial arrangement of atoms within the molecule, bond lengths, and bond angles, providing a comprehensive understanding of its three-dimensional structure. Additionally, the study employs Hirshfeld surface analysis, a computational method, to quantify and visualize intermolecular interactions within the crystal lattice. [] These interactions, often subtle yet crucial, significantly influence the compound's physical properties and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

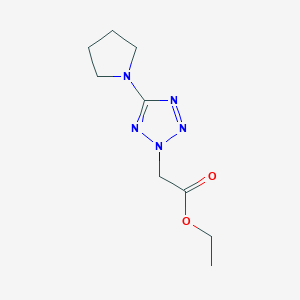

![2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane](/img/structure/B67444.png)

![N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B67453.png)

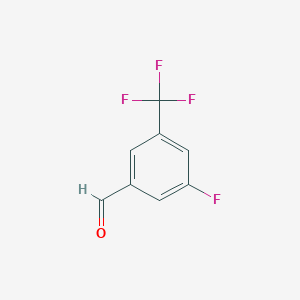

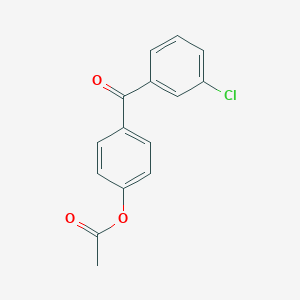

![2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid](/img/structure/B67455.png)